N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(4-Methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. This scaffold is characterized by fused triazole and quinazoline rings, which are often modified with substituents to enhance pharmacological properties. The compound is substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 4-methoxybenzylamine moiety. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, while the 4-methoxybenzyl group may influence binding affinity and solubility.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O/c1-33-18-11-9-15(10-12-18)14-28-22-19-7-2-3-8-20(19)32-23(29-22)21(30-31-32)16-5-4-6-17(13-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWSPUOTCIDLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of various precursors, including quinazolinone derivatives and triazole moieties. Structural characterization is performed using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, the crystal structure indicates significant interactions between the methoxy and trifluoromethyl groups, influencing the compound's overall stability and reactivity .
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of quinazoline derivatives, including those similar to this compound. Specifically, compounds exhibiting a quinazoline scaffold have shown activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values are critical for evaluating efficacy. For example, related compounds demonstrated MIC values ranging from 0.5 to 1 mg/L against susceptible strains .
| Compound | MIC (mg/L) | Strain | Media Used |
|---|---|---|---|
| Compound A | 0.5 | H37Rv | Glycerol + ADC + Tween 80 |
| Compound B | 1 | Erdman | Glycerol + ADC + Tween 80 |
| Compound C | >16 | H37Rv | Casitone + Palmitic Acid |
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has been assessed using various assays, such as ABTS and CUPRAC. These studies indicate that the presence of hydroxyl groups significantly enhances antioxidant activity. For instance, derivatives with multiple hydroxyl substituents on the phenyl ring exhibited increased metal-chelating properties, which are beneficial in reducing oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by stabilizing reactive intermediates.
- Triazole Influence : The triazole moiety contributes to increased lipophilicity and potential interaction with biological targets, enhancing cellular uptake.
Case Studies
Several case studies have illustrated the effectiveness of quinazoline derivatives in preclinical models:
- Tuberculosis Treatment : In a study involving murine models infected with Mtb, compounds structurally related to this compound demonstrated significant reductions in bacterial load compared to controls .
- Cancer Cell Lines : Other investigations assessed cytotoxicity against various cancer cell lines, revealing that certain derivatives induced apoptosis through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine. These compounds have shown significant antiproliferative effects against various cancer cell lines.
The compound's mechanism involves the inhibition of specific pathways critical for tumor growth, particularly through the targeting of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression.
Antiviral Properties
Triazole derivatives are also being investigated for their antiviral activities. The structural characteristics of this compound suggest potential efficacy against viral infections by disrupting viral replication processes.
Crystal Structure Analysis
The crystal structure of the compound has been analyzed, revealing important geometric parameters that correlate with its biological activity. The dihedral angles and bond lengths provide insights into how modifications can enhance potency.
| Parameter | Value |
|---|---|
| N-C bond length | 1.425 Å |
| C-N-C angle | 124.9° |
| Dihedral angle | 127.65° |
These structural features are critical in understanding how the compound interacts with biological targets at the molecular level.
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the effectiveness of triazole derivatives in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents like doxorubicin.
Comparative Efficacy
Comparative studies with other known VEGFR-2 inhibitors indicate that this compound exhibits superior efficacy in certain models, suggesting its potential as a lead compound for further development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinazoline and Triazolopyrimidine Derivatives
*Calculated from molecular formulas.
Key Observations:
Core Structure :
- Triazoloquinazolines (e.g., –5, 11) exhibit a fused quinazoline-triazole system, which may confer distinct electronic and steric properties compared to triazolopyrimidines (). The quinazoline core is associated with DNA intercalation or kinase inhibition in related compounds, while triazolopyrimidines often target tubulin .
Sulfonyl Groups: , and 11 feature sulfonyl substituents, which may improve solubility or act as hydrogen bond acceptors in target binding . Methoxy/Arylalkylamino Groups: The 4-methoxybenzyl group in the target compound and the 4-methoxyphenethyl group in suggest a role in modulating membrane permeability or receptor interactions .
Biological Activity: Triazolopyrimidines in demonstrate potent tubulin polymerization activity, overcoming multidrug resistance in cancer models. This highlights the importance of trifluoromethyl and fluoro substituents for efficacy .
Structure-Activity Relationship (SAR) Insights
- Triazolopyrimidines (): Trifluoromethyl and fluoro substituents at ortho/para positions on the phenyl ring are essential for tubulin-binding activity. Alkylamino or hydroxy groups at the para position enhance potency .
- Methoxy groups in the benzylamine moiety (target compound) could mimic natural substrates in enzyme inhibition.
Preparation Methods
Starting Materials and Initial Cyclization
The quinazoline backbone is often derived from anthranilic acid derivatives. For example, 2-aminobenzoic acid reacts with potassium cyanate to form o-ureidobenzoic acid , which cyclizes under acidic or basic conditions to yield quinazoline-2,4(1H,3H)-dione . Phosphorus oxychloride (POCl₃) facilitates dichlorination at positions 2 and 4, producing 2,4-dichloroquinazoline .
- Anthranilic acid (1 eq) + potassium cyanate (1.2 eq) → o-ureidobenzoic acid (85% yield).
- Cyclization with HCl (reflux, 4 h) → quinazoline-2,4(1H,3H)-dione (78% yield).
- Dichlorination with POCl₃ (excess) and DIPEA (2 eq) at 110°C → 2,4-dichloroquinazoline (82% yield).
Triazole Ring Formation via [3+2] Cycloaddition
Azide-Alkyne Cycloaddition (AAC)
The triazole ring is introduced via Huisgen cycloaddition between alkynes and azides. In one approach, 1-(2-haloaryl)propiolamides react with sodium azide (NaN₃) to form triazoloquinazolines through a tandem AAC and Ullmann coupling.
- 1-(2-Bromophenyl)propiolamide (1 eq) + NaN₃ (3 eq) in DMF, 80°C, 12 h.
- Copper(I) iodide (0.1 eq) catalyzes intramolecular C–N coupling → triazolo[1,5-a]quinoxalin-4(5H)-one (65% yield).
Ullmann-Type C–N Coupling for Ring Closure
Ullmann coupling is critical for fusing the triazole and quinazoline rings. Copper catalysts (e.g., CuI) mediate the coupling of aryl halides with amines or hydrazines.
- 2-Hydrazinobenzoic acid reacts with dimethyl N-cyanodithioimidocarbonate in ethanol.
- Triethylamine (TEA) facilitates cyclization → 2-(methylsulfanyl)-triazolo[1,5-a]quinazolin-5-one (70% yield).
- Oxidation with H₂O₂ in acetic acid → 2-methylsulfonyl derivative (88% yield).
Functionalization with Trifluoromethyl and Methoxybenzyl Groups
Introducing the 3-(Trifluoromethyl)phenyl Group
The trifluoromethyl group is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:
N-Alkylation with 4-Methoxybenzylamine
The methoxybenzyl group is introduced via alkylation:
- 5-Aminotriazoloquinazoline + 4-methoxybenzyl chloride (K₂CO₃, DMF, 60°C) → N-[(4-methoxyphenyl)methyl] derivative (55–70% yield).
Optimization Strategies and Green Chemistry
Recent advances emphasize eco-friendly protocols:
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 h).
- Catalyst recycling : Copper nanoparticles improve Ullmann coupling efficiency (TON > 100).
Purification and Characterization
Purification :
- Recrystallization from ethanol/water mixtures (purity > 95%).
- Column chromatography (SiO₂, ethyl acetate/hexane).
Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
